molecular formula C15H20FNO4 B11761935 tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate

tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B11761935
M. Wt: 297.32 g/mol
InChI Key: SQSBQQWLHLCFBE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique azetidine ring structure, which is substituted with a fluoro-methoxyphenyl group and a tert-butyl ester group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the fluoro-methoxyphenyl group and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluoro-methoxyphenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a bioactive molecule.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic compounds, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the azetidine ring may contribute to its overall stability and bioavailability. The pathways involved in its mechanism of action are often studied using molecular docking and other computational techniques to predict its behavior in biological systems.

Comparison with Similar Compounds

tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-(2-chloro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate: This compound has a chloro group instead of a fluoro group, which may affect its reactivity and biological activity.

    tert-Butyl 3-(2-fluoro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate: The presence of a hydroxy group instead of a methoxy group can influence its chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

tert-butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(18)17-8-15(19,9-17)11-6-5-10(20-4)7-12(11)16/h5-7,19H,8-9H2,1-4H3

InChI Key

SQSBQQWLHLCFBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=C(C=C2)OC)F)O

Origin of Product

United States

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